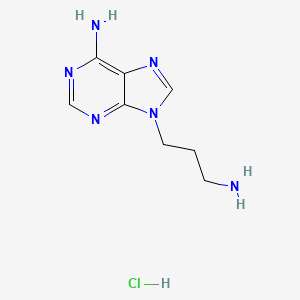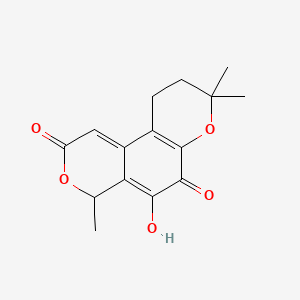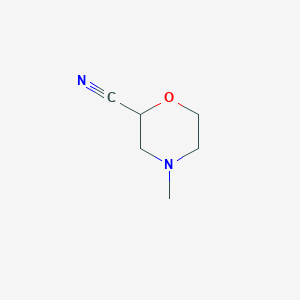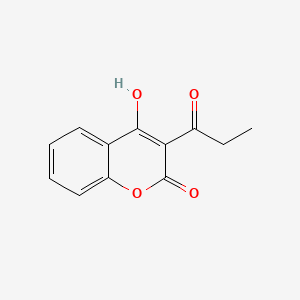![molecular formula C13H20ClNO B1441789 3-[(3,4-Dimethylphenoxy)methyl]pyrrolidine hydrochloride CAS No. 1219980-95-6](/img/structure/B1441789.png)
3-[(3,4-Dimethylphenoxy)methyl]pyrrolidine hydrochloride
Vue d'ensemble
Description
3-[(3,4-Dimethylphenoxy)methyl]pyrrolidine hydrochloride (3-DMPH) is an organic compound with a molecular formula of C11H19ClNO2. It is a derivative of pyrrolidine, a five-membered cyclic amine. 3-DMPH is an important research tool in the field of synthetic organic chemistry, as it is used in a variety of syntheses of pharmaceuticals, agrochemicals, and other biologically active compounds.
Applications De Recherche Scientifique
Drug Discovery and Development
The pyrrolidine ring, a core component of 3-[(3,4-Dimethylphenoxy)methyl]pyrrolidine hydrochloride , is widely utilized in medicinal chemistry. It serves as a versatile scaffold for creating novel biologically active compounds. Due to its sp3 hybridization, it allows for efficient exploration of pharmacophore space and contributes significantly to the stereochemistry of molecules . This compound can be used to synthesize a variety of drug candidates with diverse biological profiles, particularly due to the stereogenicity of carbons in the pyrrolidine ring .
Antibacterial Agents
Research has shown that derivatives of the pyrrolidine ring exhibit antibacterial activity. The structure-activity relationship (SAR) studies indicate that variations in the N′-substituents and 4′-phenyl substituents of the pyrrolidine derivatives can lead to different levels of antibacterial efficacy . This suggests that 3-[(3,4-Dimethylphenoxy)methyl]pyrrolidine hydrochloride could be a precursor in developing new antibacterial agents with optimized activity.
Stereoselective Synthesis
The stereogenicity of the pyrrolidine ring makes it an important component in the stereoselective synthesis of pharmaceuticals. Different stereoisomers of pyrrolidine-containing compounds can bind to enantioselective proteins in distinct ways, leading to varied biological effects. This characteristic is crucial for designing drugs with specific desired activities .
Pharmacophore Modeling
3-[(3,4-Dimethylphenoxy)methyl]pyrrolidine hydrochloride: can be used in pharmacophore modeling due to its three-dimensional structure. The non-planarity of the pyrrolidine ring, a phenomenon known as “pseudorotation,” increases the three-dimensional coverage of the molecule, which is beneficial in the design of new drug candidates .
ADME/Tox Optimization
The introduction of heteroatomic fragments like pyrrolidine into drug molecules is a strategic choice to modify physicochemical parameters and achieve optimal ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) results for drug candidates. This compound could be instrumental in fine-tuning these properties for better drug design .
Synthetic Strategies
The pyrrolidine ring in 3-[(3,4-Dimethylphenoxy)methyl]pyrrolidine hydrochloride offers two main synthetic strategies: ring construction from different cyclic or acyclic precursors and functionalization of preformed pyrrolidine rings. These strategies are essential for the synthesis of complex molecules and can lead to the discovery of new therapeutic agents .
Propriétés
IUPAC Name |
3-[(3,4-dimethylphenoxy)methyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.ClH/c1-10-3-4-13(7-11(10)2)15-9-12-5-6-14-8-12;/h3-4,7,12,14H,5-6,8-9H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYICMFZRETZKPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC2CCNC2)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3,4-Dimethylphenoxy)methyl]pyrrolidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-(4-Chloro-3-ethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441706.png)
![3-{[(3-Methoxybenzyl)oxy]methyl}pyrrolidine hydrochloride](/img/structure/B1441708.png)
![3-[4-(tert-Butyl)-2-chlorophenoxy]piperidine hydrochloride](/img/structure/B1441709.png)
![3-(4-Bromophenyl)-4-hydroxy-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B1441712.png)
![Ethyl 5-hydroxy-2-methylsulfanylfuro[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1441713.png)



![2,7-Diazaspiro[4.4]nonan-1-one hydrochloride](/img/structure/B1441719.png)
![3,7-Dichloroimidazo[1,2-a]pyridine](/img/structure/B1441720.png)



![(Furan-2-ylmethyl)[2-(4-methylphenyl)ethyl]amine](/img/structure/B1441729.png)